Dimethisoquin
Description
Historical Context of Dimethisoquin within Chemical and Pharmacological Research
This compound, also known as Quinisocaine, first gained prominence as a topical anesthetic and antipruritic agent. ncats.iowikipedia.org Its synthesis and initial pharmacological studies date back to the mid-20th century, with its preparation first described in 1949. drugfuture.com The development of this compound was part of a broader effort in medicinal chemistry to create synthetic local anesthetics, moving beyond naturally derived compounds. rsc.orgresearchgate.net The isoquinoline (B145761) scaffold, a key structural feature of this compound, has been a cornerstone in the synthesis of various therapeutic agents, including anesthetics, antihypertensives, and antifungals. nou.edu.ngijstr.orgresearchgate.net
The synthesis of isoquinoline derivatives like this compound has been achieved through various established chemical reactions, including the Pomeranz–Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction. rsc.orgwikipedia.org These methods paved the way for the creation of a diverse range of isoquinoline-based compounds for pharmacological evaluation. rsc.org The hydrochloride salt of this compound is a crystalline solid soluble in water and alcohol. drugfuture.com
Significance of this compound as a Chemical Probe in Biological Systems
Beyond its clinical application as a local anesthetic, this compound has emerged as a valuable chemical probe for studying biological systems, particularly ion channels. nih.govnih.gov While local anesthetics are primarily known to block voltage-gated sodium channels, research has shown that this compound also interacts with other ion channels, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govontosight.ai
This compound exhibits noncompetitive inhibition of nAChR function, and its effects have been studied across various nAChR subtypes. nih.gov It demonstrates moderate inhibitory potency and significant selectivity across different nAChR subtypes, making it a useful tool to differentiate between them. nih.gov This selectivity allows researchers to investigate the specific roles of different nAChR subtypes in neuronal signaling and disease. The isoquinoline structure of this compound is a key determinant of its interaction with these receptors. nih.gov
Scope and Objectives of Contemporary this compound Research
Modern research continues to explore the multifaceted nature of this compound and its derivatives. One area of focus is its potential as an antifungal agent. Studies have shown that this compound hydrochloride exhibits growth inhibitory effects against various fungal pathogens, including Candida albicans and the emerging multidrug-resistant fungus Candida auris. nih.govmdpi.comfrontiersin.org
Furthermore, the isoquinoline scaffold of this compound continues to be a template for the design and synthesis of new therapeutic agents. researchgate.netijstr.org Researchers are investigating novel isoquinoline derivatives for a range of applications, including anticancer and antimicrobial activities. researchgate.netresearchgate.net The structural flexibility of the isoquinoline core allows for the creation of diverse compounds with potentially enhanced potency and selectivity for various biological targets. researchgate.net The ongoing exploration of this compound and its analogs highlights the enduring importance of this chemical entity in the development of new medicines and as a tool for fundamental biological research. rsc.orgresearchgate.net
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-Butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine |
| Other Names | Quinisocaine, Quotane |
| CAS Number | 86-80-6 |
| Molecular Formula | C17H24N2O |
| Molecular Weight | 272.39 g/mol |
| Appearance | Liquid |
| Boiling Point | 155-157 °C at 3 mmHg |
This table summarizes key chemical and physical properties of this compound. wikipedia.orgdrugfuture.com
Table 2: Investigated Biological Activities of this compound
| Biological Target/Activity | Finding | Reference |
|---|---|---|
| Nicotinic Acetylcholine Receptors (nAChRs) | Noncompetitive inhibitor with selectivity for different subtypes. | nih.gov |
| Voltage-gated Sodium Channels | Primary mechanism for local anesthetic effect. | nih.govontosight.ai |
This table outlines the primary biological targets and activities of this compound that have been investigated in research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3/h6-8,10,13H,4-5,9,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYNYSCEJBRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2773-92-4 (hydrochloride) | |
| Record name | Quinisocaine [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID8048525 | |
| Record name | Dimethisoquin | |
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Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-80-6 | |
| Record name | Quinisocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinisocaine [INN:BAN] | |
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| Record name | Quinisocaine | |
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| Record name | Dimethisoquin | |
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| Record name | Dimethisoquin | |
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| Record name | Quinisocaine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIMETHISOQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Mechanistic Investigations of Dimethisoquin at Molecular and Cellular Levels
Interactions with Ion Channels and Receptors
Dimethisoquin's pharmacological effects are largely attributable to its interaction with various ion channels and receptors. nih.govnih.gov While it is recognized as a local anesthetic that can inhibit voltage-gated sodium channels, its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs) are particularly significant and well-documented. nih.govnih.gov These interactions occur at therapeutic concentrations and are consistent with a noncompetitive mode of inhibition. nih.gov
This compound acts as a potent modulator of nAChR function. nih.govncats.io It belongs to a class of aromatic amine local anesthetics that influence the receptor's conformational state and its response to cholinergic ligands. nih.gov
Table 1: Inhibitory Potency (IC₅₀) of this compound on Human nAChR Subtypes Data sourced from studies on naturally expressed or heterologously expressed human nAChRs. nih.gov
| nAChR Subtype | IC₅₀ Value (µM) |
| Muscle-type (α1) | ~61 |
| Autonomic (α3β4) | Not specified |
| Neuronal (α4β2) | Not specified |
| Neuronal (α4β4) | ~2.4 |
Note: The table reflects the range of IC₅₀ values and the highest potency observed. nih.govncats.io Specific values for all subtypes were not detailed in the provided sources beyond the range and the most potent interaction.
This compound functions as a noncompetitive inhibitor of nAChRs. nih.govnih.gov This mechanism means that it blocks the receptor's function without directly competing with the endogenous ligand, acetylcholine (ACh), for its binding site (the orthosteric site). acs.orgmdpi.com Instead, this compound is thought to bind to an allosteric site, likely within the ion channel itself, which is distinct from the ACh binding site. pnas.orgsigmaaldrich.com This interaction with a secondary site is characteristic of many local anesthetics and results in the inhibition of the ion flux through the channel. nih.govpnas.org
The nicotinic acetylcholine receptor exists in multiple, interconvertible conformational states, primarily the resting (closed), active (open), and desensitized (closed) states. nih.govfrontiersin.org this compound acts as an allosteric modulator that influences the equilibrium between these states. nih.govnih.gov By binding to a site separate from the agonist recognition site, this compound stabilizes a high-affinity conformation of the receptor. acs.orgnih.gov Specifically, in the absence of cholinergic ligands, this compound can cause a dose-dependent shift in the receptor population towards this high-affinity state, which is functionally characterized as the desensitized state. nih.govacs.orgnih.gov
This compound's allosteric effects extend to modifying the binding properties of cholinergic ligands. nih.gov Fluorescence studies show that this compound increases the affinity of the membrane-bound receptor not only for agonists like acetylcholine but also for fluorescent probes such as DNS-chol. nih.gov This enhancement of agonist binding affinity is a key feature of its mechanism. nih.gov Furthermore, this compound has been observed to accelerate the kinetics of acetylcholine binding. pnas.org In experiments using Torpedo membranes, the presence of 10 µM this compound allowed the binding of [³H]acetylcholine to reach equilibrium within 10 seconds, a much faster rate than observed in its absence. pnas.org
A primary consequence of this compound's interaction with nAChRs is the promotion of receptor desensitization. nih.govnih.govnih.gov Desensitization is a process where the receptor, despite the continued presence of an agonist, enters a prolonged, non-conducting state. mdpi.comnih.gov this compound and other noncompetitive blockers can stabilize this desensitized conformation, which is characterized by a high affinity for agonists but a closed ion channel. nih.govacs.org Studies on Torpedo membrane-bound receptors have shown that this compound produces a dose-dependent increase in the fraction of receptors in this high-affinity, desensitized state, effectively mimicking and enhancing the natural process of agonist-induced desensitization. acs.orgnih.gov This action is linked to its ability to increase the affinity of the receptor for cholinergic ligands. nih.gov
Allosteric Modulation of nAChR Conformational Equilibria
Exploration of this compound Interactions with Other Ion Channels
This compound's activity extends to various ion channels, most notably different subtypes of nicotinic acetylcholine receptors (nAChR) and voltage-gated sodium channels. As a member of the isoquinoline (B145761) class of local anesthetics, its inhibitory potency and selectivity vary across different channel types. nih.gov
Studies on four distinct human nAChR subtypes revealed that this compound exhibits moderate inhibition potency and considerable selectivity. It blocks the function of these receptors in a noncompetitive manner. nih.gov The half-maximal inhibitory concentration (IC50) values demonstrate a preference for certain subtypes, with approximately a 30-fold selectivity across the tested nAChRs. nih.gov For instance, it shows a higher potency for the α4β4 nAChR subtype. nih.govncats.io
Like other local anesthetics, this compound's mechanism of action involves the inhibition of voltage-gated sodium channels. nih.govnih.gov This action is achieved by reducing the tendency of these channels to activate, thereby blocking nerve conduction. nih.govnih.gov This is exemplified by its ability to inhibit the 22Na+ flux elicited by the sodium channel activator batrachotoxin. ncats.io While many local anesthetics are known to potentially act on other channels like K+ and Ca2+ channels, specific data on this compound's interaction with these is less detailed. conicet.gov.ar
Table 2: Inhibitory Potency (IC50) of this compound on Human Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| nAChR Subtype | IC50 (µM) | Source(s) |
| Muscle-type (α1) | 61 | nih.gov |
| Autonomic (α3β4) | 20 | nih.gov |
| Neuronal (α4β2) | 49 | nih.gov |
| Neuronal (α4β4) | 2.4 | nih.gov |
Cellular and Subcellular Effects of this compound
Modulation of Intracellular Signaling Pathways by this compound
This compound has been shown to modulate several intracellular signaling pathways, extending its biological effects beyond ion channel blockade.
One key pathway affected is the phosphoinositide signaling cascade. In studies using guinea pig cerebral cortical synaptoneurosomes, this compound was found to stimulate the incorporation of [3H]inositol into phosphoinositides, with maximum stimulation observed at a concentration of 100 µM. ncats.io This process is fundamental to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which regulate a wide array of cellular functions, including calcium release from intracellular stores and protein kinase C activation.
Additionally, recent findings from drug repurposing screens suggest that this compound may modulate pathways related to cellular stress and maintenance. It has been identified as a compound that might improve cell stress responses and enhance autophagy, a natural cellular process for clearing out and recycling damaged components. atcp.org The modulation of autophagy and related pathways like AP-1 signaling is a known mechanism for various bioactive compounds and is implicated in the cellular response to viral infections and other stressors. nih.gov
Table 3: Modulation of Intracellular Signaling by this compound
| Signaling Pathway/Process | Observed Effect | Model System | Source(s) |
| Phosphoinositide Signaling | Stimulated incorporation of [3H]inositol into phosphoinositides. | Guinea pig cerebral cortical synaptoneurosomes | ncats.io |
| Cellular Stress Response | Hypothesized to improve cell stress responses. | Drug repurposing screen | atcp.org |
| Autophagy | Hypothesized to enhance autophagy. | Drug repurposing screen | atcp.org |
Autophagy Pathway Modulation
Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation has been implicated in various physiological and pathological states. nih.gov Research has identified this compound as a modulator of the autophagy pathway. nih.govgoogle.com The autophagy and endocytosis pathways are interconnected, sharing some molecular machinery, and are known to be involved in the entry of viruses into host cells. nih.gov
Systematic analysis of large quantitative high-throughput screening (qHTS) databases has revealed that the activity profiles of compounds targeting the autophagy signaling pathway are significantly correlated with anti-SARS-CoV-2 activity. nih.gov In this context, this compound was identified as a compound with anti-SARS-CoV-2 activity, suggesting its potential to modulate autophagy. nih.gov This has led to the proposition that selective and potent modulators of autophagy pathways, such as this compound, warrant further investigation in preclinical models. nih.gov
| Compound | Potency (EC50, µM) | Efficacy (%) | Curve Class | PubChem SID | Autophagy Modulator |
| This compound | 2.49 | 10.12 | 1.1 | 24866318 | Yes |
Table 1: Activity of this compound in a SARS-CoV-2 Antiviral Assay. Data sourced from a quantitative high-throughput screening analysis. nih.gov
Impact on Cellular Reactive Oxygen Species Accumulation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and homeostasis. However, excessive accumulation of ROS can lead to cellular damage. Some isoquinoline alkaloids have been noted to influence cellular processes that can affect ROS levels. While direct, detailed studies on this compound's specific impact on ROS accumulation are not extensively documented in the provided results, the broader class of compounds to which it belongs has been associated with activities that can prevent cellular damage induced by ROS. For instance, some compounds are known to act as glutathione (B108866) peroxidase mimetics, which helps in mitigating the damaging effects of ROS. nih.gov
Influence on Cellular Ion Fluxes
This compound's primary established mechanism of action is as a local anesthetic, which inherently involves the modulation of ion fluxes. nih.govnih.gov Local anesthetics function by blocking nerve conduction when applied to nerve tissue. nih.govnih.gov This action is achieved by interacting with voltage-dependent sodium channels, reducing their tendency to activate. nih.govnih.gov This interference with sodium ion flux across the neuronal membrane prevents the generation and propagation of action potentials, leading to a reversible sensory and motor paralysis in the innervated area. nih.govnih.gov
Furthermore, research has shown that this compound can act as a noncompetitive channel blocker for the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel. nih.gov Noncompetitive blockers like this compound have been observed to stabilize the desensitized conformation of the nAChR, thereby affecting the transmembrane ion flux mediated by this receptor. nih.gov
| Receptor/Channel | Effect of this compound | Consequence |
| Voltage-dependent sodium channels | Reduces tendency to activate | Blocks nerve conduction |
| Nicotinic acetylcholine receptor (nAChR) | Stabilizes desensitized conformation | Modulates ion flux |
Table 2: Influence of this compound on Cellular Ion Channels.
Synthetic Methodologies and Chemical Derivatization of Dimethisoquin
Established Synthetic Routes to the Isoquinoline (B145761) Core and Dimethisoquin
The synthesis of this compound is intrinsically linked to the methods developed for constructing its foundational isoquinoline ring system. Over the years, chemists have devised numerous strategies, from classical name reactions to more contemporary transition-metal-catalyzed processes.
Classical Approaches for Isoquinoline Synthesis
The isoquinoline skeleton's construction has historically relied on several robust and well-established cyclization reactions. These methods remain fundamental in heterocyclic chemistry. rsc.org
Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. nrochemistry.comwikipedia.org The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. nrochemistry.comorganic-chemistry.org The resulting dihydroisoquinolines can then be dehydrogenated to form the aromatic isoquinoline ring. nrochemistry.comwikipedia.org The efficiency of this reaction is often enhanced by the presence of electron-donating groups on the aryl ring. nrochemistry.com Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org
Pictet-Spengler Reaction: Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. rsc.orgname-reaction.comwikipedia.org The driving force is the formation of an electrophilic iminium ion, which undergoes intramolecular cyclization. wikipedia.orgyoutube.com This versatile reaction is effective under mild conditions, especially with electron-rich aromatic rings, and is a key strategy in the synthesis of many alkaloids and related compounds. wikipedia.orgmdpi.com
Pomeranz-Fritsch Reaction: This classical method synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. numberanalytics.comwikipedia.org This reaction has broad applications in preparing various isoquinoline derivatives, including those that serve as precursors for compounds like this compound. rsc.orgwikipedia.org
Pictet-Gams Reaction: This is a modification of the Bischler-Napieralski synthesis that uses a β-hydroxy-β-phenylethylamide as the starting material. It allows for the synthesis of an isoquinoline directly from the cyclization and dehydration in a single step, requiring a strong Lewis acid. wikipedia.org
Modern Synthetic Strategies for this compound and Analogues
While classical methods are foundational, modern organic synthesis has introduced more efficient and versatile techniques, many of which rely on transition-metal catalysis. These strategies offer advantages in terms of scope, regioselectivity, and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium, rhodium, and nickel catalysts have been instrumental in developing new routes to isoquinolines. acs.org For instance, a method utilizing the palladium-catalyzed α-arylation of ketone enolates provides a convergent and regiocontrolled synthesis of polysubstituted isoquinolines. acs.org Other notable examples include rhodium-catalyzed oxidative coupling of aryl aldimines with internal alkynes and nickel-catalyzed annulation of 2-iodobenzaldehyde (B48337) imines with alkynes. acs.org
One-Pot and Multicomponent Reactions: Efficiency in synthesis is often achieved through one-pot procedures that combine multiple reaction steps without isolating intermediates. A four-component, three-step, one-pot coupling has been developed to produce substituted isoquinolines from a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride. acs.org Similarly, rhodium catalysis enables a three-component reaction of aryl ketones, hydroxylamine, and alkynes to rapidly assemble multisubstituted isoquinolines. researchgate.net
Henry and Nef Reactions in Multistep Synthesis: A contemporary multistep approach to synthesizing tetrahydroisoquinoline derivatives employs the Henry reaction (a nitroaldol reaction), followed by a Nef reaction (conversion of a nitro group to a carbonyl), reductive amination, and amidation. ijstr.orgresearchgate.net This sequence demonstrates the integration of classic reactions into modern, multi-step synthetic designs. ijstr.org
Multistep Reaction Pathways in this compound Synthesis
The specific synthesis of this compound has been well-documented and serves as a practical example of a multistep pathway combining several chemical transformations.
A notable synthetic route begins with 2-formylbenzoic acid and 1-nitropentane. wikipedia.org The key steps are outlined below:
Henry Reaction: The initial step is a Henry reaction between 2-formylbenzoic acid and 1-nitropentane. wikipedia.org
Reduction and Cyclization: The resulting nitro group is reduced, typically via catalytic hydrogenation. The intermediate amine then undergoes spontaneous cyclization to form a lactam, which exists as an isoquinoline derivative. wikipedia.org
Dehydration: The lactam is dehydrated using a strong acid to yield 3-Butylisocarbostyril . wikipedia.org
Chlorination: The oxygen function of the isocarbostyril is converted to a chloride using a reagent like phosphorus oxychloride (POCl₃), forming the key intermediate 3-butyl-1-chloroisoquinoline . wikipedia.org
Etherification: The final step is the displacement of the chloride with the sodium salt of 2-dimethylaminoethanol. wikipedia.org This salt is prepared separately by reacting 2-dimethylaminoethanol with sodium in a solvent like xylene. The subsequent nucleophilic aromatic substitution reaction affords the final product, This compound . wikipedia.orgchemicalbook.com
This pathway highlights a logical progression from simple starting materials to the complex target molecule through a series of reliable and high-yielding reactions.
Synthesis of this compound Analogues and Derivatives
The development of analogues and derivatives of a parent compound like this compound is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. researchgate.net This involves rational design principles and a systematic exploration of how different substituents on the isoquinoline scaffold influence its characteristics.
Rational Design Principles for this compound Analogues
The design of this compound analogues generally follows a ligand-based approach, where modifications are made to the known active structure to generate a library of related compounds. unipv.it The structure of this compound itself provides clear guidance for rational design. It consists of three key parts that can be modified:
The isoquinoline core .
The butyl group at the C3 position, which contributes to its lipophilicity.
The dimethylaminoethoxy side chain at the C1 position, which includes a protonable nitrogen atom. nih.gov
A primary design strategy involves varying these substituents. For example, the length and branching of the alkyl chain at C3 can be altered to modulate lipophilicity. The aminoalkoxy side chain at C1 offers multiple points for modification, such as changing the length of the alkoxy chain or replacing the dimethylamino group with other cyclic or acyclic amines like pyrrolidine, piperidine, or morpholine. ijstr.orgresearchgate.net These modifications aim to fine-tune the molecule's physical and chemical properties.
Exploration of Substituent Effects on the Isoquinoline Scaffold
The nature and position of substituents on the isoquinoline ring can significantly impact not only the biological activity of the final compound but also the synthetic route used to create it.
Effects on Synthesis: The success of classical isoquinoline syntheses is often dependent on the electronic nature of the substituents on the benzene (B151609) ring portion of the molecule. The Bischler-Napieralski and Pictet-Spengler reactions, for instance, are generally more efficient when the aromatic ring is activated by electron-donating groups. rsc.orgnrochemistry.com This is because these groups stabilize the electrophilic aromatic substitution transition state during the cyclization step.
Effects on Biological Activity: The systematic introduction of different functional groups at various positions (C1, C3, C4, etc.) of the isoquinoline core allows for a thorough investigation of SAR. researchgate.netnih.gov Studies on isoquinoline alkaloids have shown that substituents on the fused phenyl ring can dramatically alter biological effects. researchgate.net For example, the synthesis of a wide range of isoquinoline-1-carboxamides with different amine nucleophiles demonstrated that the properties of the final compound could be systematically tuned. mdpi.com Similarly, creating libraries of 1,2,3,4-tetrahydroisoquinolines with diverse N-substituents and varied substitution patterns on the aromatic ring is a common strategy to explore and optimize the therapeutic potential of this privileged scaffold. ijstr.orgresearchgate.net
Derivatization Strategies for Modulating Biological Activity
The chemical structure of this compound, characterized by its isoquinoline core, presents a versatile scaffold for synthetic modification. In medicinal chemistry, the derivatization of such "privileged scaffolds" is a common strategy to optimize therapeutic properties, enhance potency, improve selectivity, and alter metabolic stability. rsc.orgconicet.gov.ar While specific research on the extensive derivatization of this compound itself is not abundant in publicly available literature, the principles of modulating biological activity can be inferred from studies on related isoquinoline-containing compounds. rsc.orgresearchgate.net These strategies typically involve modifications at several key positions on the molecule.
Derivatization efforts on the isoquinoline scaffold aim to explore the structure-activity relationships (SAR), which define how specific chemical alterations influence the compound's interaction with biological targets. researchgate.netscscop.org For this compound, whose known activity includes local anesthesia and inhibition of nicotinic acetylcholine (B1216132) receptors (nAChR), derivatization could aim to either enhance this existing activity or to develop novel therapeutic applications. ncats.ionih.gov
Key areas for modification on the this compound structure include:
The Alkyl Side Chain: The n-butyl group at the C3 position of the isoquinoline ring is a primary site for modification. Altering the length, branching, or saturation of this chain can significantly impact the molecule's hydrophobicity. conicet.gov.ar This property is crucial for its anesthetic potency and its ability to interact with the lipid environment of ion channel proteins like the nAChR. conicet.gov.ar
The Aminoalkoxy Side Chain: The N,N-dimethylethanamine ether-linked side chain at the C1 position is critical for the molecule's anesthetic properties. Modifications here, such as changing the length of the alkyl chain separating the ether oxygen and the tertiary amine, or altering the substituents on the nitrogen atom, could fine-tune receptor binding and selectivity. slideshare.net
The Isoquinoline Ring System: Substitution on the benzo portion of the isoquinoline ring offers another avenue for derivatization. Introducing various functional groups (e.g., methoxy, hydroxyl, halogen) at different positions could modulate electronic properties, solubility, and potential interactions with secondary binding sites on a target protein. nih.gov
A study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives highlights how structural optimization can lead to potent biological activity. In this research, 42 novel compounds were synthesized to investigate their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp). nih.gov The findings showed that specific modifications dramatically influenced efficacy, with one optimized compound demonstrating a reversal fold up to 467.7 times greater than the standard. nih.gov This illustrates the power of derivatization to enhance a specific biological effect.
The following table summarizes research findings on the derivatization of a related isoquinoline scaffold and its effect on biological activity, providing a model for how this compound's activity could be modulated.
| Parent Scaffold | Modification Site | Derivative/Modification | Observed Biological Effect | Reference |
|---|---|---|---|---|
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Side Chain | Extensive structural optimization (42 novel compounds synthesized) | Majority of compounds exhibited remarkable multidrug resistance (MDR) reversing activity. | nih.gov |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Side Chain | Optimized compound 41 | Outstanding ability to reverse MDR with a reversal fold of up to 467.7 by inhibiting P-glycoprotein. | nih.gov |
| Ambelline (isoquinoline alkaloid) | C-11 hydroxyl group | Derivatization into twelve novel aromatic esters. | Analogues with methyl, methoxy, or ethoxy substitutions on the condensed phenyl ring showed the most significant cytotoxic activity against cancer cell lines. | researchgate.net |
| Berberine (protoberberine alkaloid) | Various positions on the isoquinoline core | 9-substituted derivatives | Studied for activity related to Alzheimer's disease and cancer. | rsc.org |
| Berberine (protoberberine alkaloid) | Various positions on the isoquinoline core | 13-substituted analogues | Studied as antifungal agents. | rsc.org |
These examples from related isoquinoline alkaloids underscore the potential for creating a diverse library of this compound derivatives. By systematically altering its structure, it may be possible to modulate its affinity and selectivity for different subtypes of nicotinic acetylcholine receptors or to discover entirely new biological activities, such as anticancer or antimicrobial effects. rsc.orgresearchgate.netncats.io
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dimethisoquin and Analogues
Elucidation of Key Structural Features for nAChR Interaction
The fundamental pharmacophore of dimethisoquin, the essential three-dimensional arrangement of functional groups required for biological activity, is composed of three primary components: the isoquinoline (B145761) scaffold, a flexible ether linker, and a terminal dimethylamino group. nih.govuogqueensmcf.com This combination of a bulky, hydrophobic aromatic core and a flexible side chain culminating in a protonatable amine is characteristic of many ligands that interact with the channel pore of nAChRs. researchgate.net
The interaction with nAChRs is dictated by specific molecular properties:
The Isoquinoline Ring: This fused, two-ring aromatic system provides a large hydrophobic surface that engages in van der Waals and hydrophobic interactions within the receptor's channel domain. nih.gov The isoquinoline moiety is considered a "privileged structure," a molecular framework that is capable of binding to multiple receptor targets. acs.org
The Ether Linker: The -(CH₂)₂-O- chain provides the necessary flexibility and spacing for the molecule to adopt an optimal conformation within the binding site. Its length and geometry are critical for correctly positioning the terminal amine relative to the isoquinoline core.
The Terminal Amine: The dimethylamino group is typically protonated at physiological pH, carrying a positive charge. This cationic head is crucial for forming electrostatic interactions or cation-π interactions with electron-rich aromatic amino acid residues, such as tyrosine or tryptophan, which line the nAChR pore. researchgate.net
Studies on various nAChR ligands have shown that the binding site is located at the interface between subunits, framed by residues crucial for ligand binding. researchgate.netresearchgate.net For noncompetitive inhibitors like this compound, which are thought to bind within the ion channel pore, these key structural features allow the molecule to physically occlude the channel or stabilize a non-conducting, desensitized state of the receptor. nih.govnih.gov
Impact of Isoquinoline Moiety Modifications on Pharmacological Profile
Modifications to the isoquinoline core of this compound can profoundly influence its pharmacological activity by altering its steric, electronic, and hydrophobic properties. SAR studies on related isoquinoline and quinoline (B57606) derivatives acting on nAChRs have provided insights into how such changes affect receptor affinity and selectivity. acs.orgresearchgate.net
Key modifications and their predicted effects include:
Substitution on the Aromatic Ring: Introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring portion of the isoquinoline can alter the cation-π interaction strength between the aromatic system and the receptor. For example, adding a halogen or a nitro group would modify the electronic distribution and could influence binding affinity.
Positional Isomerism: Moving the ether-linked side chain to different positions on the isoquinoline ring would drastically change the spatial relationship between the hydrophobic core and the cationic amine, likely disrupting the optimal binding conformation and reducing activity.
Ring Size and Heteroatoms: Altering the isoquinoline to a quinoline or a naphthalene (B1677914) system would change the shape and electronic nature of the aromatic core, impacting how it fits within the receptor binding pocket. Research on quinoline and isoquinoline urea (B33335) analogues has shown that even subtle changes between these scaffolds can significantly impact receptor affinity. acs.org
The following table conceptualizes how modifications to the isoquinoline moiety could impact the pharmacological profile, based on general SAR principles.
Analysis of Side Chain Influences on Biological Activity
The side chain of this compound, which consists of a butyl group at position 3 of the isoquinoline ring and the dimethylaminoethoxy chain at position 1, plays a critical role in modulating its interaction with nAChRs. SAR studies consistently show that variations in side chain length, branching, and the nature of the terminal amine are pivotal for biological activity. nih.govresearchgate.net
Ether Linker Length: The two-carbon ethylene (B1197577) linker is crucial for establishing the correct distance between the isoquinoline nucleus and the terminal amine. Shortening or lengthening this chain would alter this distance, potentially weakening key interactions within the binding site. Studies on other nAChR ligands have shown that even minor changes in linker length can lead to significant shifts in affinity. researchgate.net
Terminal Amine Substitution: The degree of substitution on the nitrogen atom affects both its basicity and steric bulk. For many nAChR antagonists, quaternization of the tertiary amine (changing it to a permanently charged quaternary ammonium (B1175870) salt) can enhance potency. researchgate.net For instance, the quaternary ammonium analog of lidocaine, QX-314, shows greater inhibition potency than its parent compound at several nAChR subtypes. nih.gov Conversely, increasing the size of the alkyl groups (e.g., from methyl to ethyl) can introduce unfavorable steric hindrance, reducing activity.
Research on a series of local anesthetics, including this compound, demonstrated its activity across various nAChR subtypes. The table below presents the half-maximal inhibitory concentration (IC₅₀) values for this compound against four different human nAChR subtypes, illustrating its comparatively moderate potency but significant selectivity. nih.gov
Ligand-Based SAR Modeling and Computational Approaches
To quantitatively define the relationship between the chemical structure of this compound analogs and their biological activity, computational methods like QSAR are employed. nih.govjapsonline.com Ligand-based modeling is particularly useful when the three-dimensional structure of the receptor target is not fully resolved. uogqueensmcf.com These approaches generate mathematical models that can predict the activity of novel compounds before their synthesis. researchgate.net
Commonly used computational techniques in SAR studies include:
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, charged groups) that a molecule must possess to be active. mdpi.comresearchgate.net A validated pharmacophore model for this compound analogs could be used as a 3D query to screen large chemical databases for new potential nAChR inhibitors. scirp.orgd-nb.info
3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. researchgate.netuni-duesseldorf.de They correlate the biological activity of a series of aligned molecules with their 3D steric, electrostatic, hydrophobic, and hydrogen-bonding fields. The resulting models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing a direct guide for rational drug design. acs.orguni-duesseldorf.de For example, a CoMFA model might show a region where steric bulk is favorable, suggesting the addition of a larger substituent at that position.
Artificial Neural Networks (ANN): ANNs are machine learning-based QSAR methods that can model complex, non-linear relationships between molecular descriptors and biological activity. nih.gov ANNs have been successfully used to model the structure-activity relationships of quaternary ammonium salt antagonists at nAChRs, yielding models with strong predictive power. nih.gov
These computational models are built using a "training set" of compounds with known activities. The robustness and predictive power of the models are then validated using an external "test set" of compounds not used in the model generation. uni-duesseldorf.de A successful QSAR model can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidate molecules. nih.gov
Preclinical Research Modalities and in Vitro / Ex Vivo Assays in Dimethisoquin Studies
Biochemical and Biophysical Characterization of Receptor Interactions
The initial step in understanding the pharmacological profile of dimethisoquin involves detailed biochemical and biophysical studies to characterize its interaction with various receptors. These assays help to quantify the binding affinity and to observe the physical changes that occur upon binding.
Ligand binding assays are a cornerstone in pharmacology for studying the interaction between a ligand, such as this compound, and a receptor. giffordbioscience.comwikipedia.org These assays measure the affinity and specificity of the binding, which are critical parameters for predicting a drug's potency and potential off-target effects. giffordbioscience.com
The primary goal of these assays is to determine the dissociation constant (Kd), which indicates the affinity of a ligand for its receptor; a lower Kd value signifies higher affinity. giffordbioscience.com Another important parameter is the inhibition constant (Ki), which represents the potency of a compound to inhibit the binding of another ligand. giffordbioscience.com
Studies on this compound have utilized ligand binding assays to characterize its interaction with various receptors, particularly the nicotinic acetylcholine (B1216132) receptor (nAChR). For instance, research on receptor-rich membrane fragments from Torpedo californica electric organ has been instrumental. In these studies, the binding of a fluorescent ligand is measured in the presence and absence of this compound to determine its effect on ligand affinity. researchgate.net
One key finding from such studies is that local anesthetics like this compound can increase the affinity of the nAChR for cholinergic ligands, both agonists and antagonists. researchgate.net This allosteric modulation suggests that this compound binds to a site on the receptor that is distinct from the acetylcholine binding site, influencing the receptor's conformational state and its affinity for its natural ligand.
Binding experiments have helped to distinguish between high-affinity and low-affinity binding sites for local anesthetics on the nAChR. conicet.gov.ar It has been observed that the concentration of low-affinity sites increases with the lipid content in reconstituted AChR systems, suggesting that these sites may be located at the lipid-protein interface of the receptor. conicet.gov.ar
| Receptor Source | Assay Type | Parameter Measured | Finding | Reference |
|---|---|---|---|---|
| Torpedo californica electric organ | Competitive Ligand Binding | Affinity Modulation | Increased receptor affinity for cholinergic agonists and antagonists. | researchgate.net |
| Reconstituted AChR systems | [3H]trimethisoquin Binding | Binding Site Localization | Low-affinity binding sites are suggested to be at the lipid-protein interface. | conicet.gov.ar |
Fluorescence spectroscopy is a powerful biophysical technique used to study the interactions of molecules like this compound with biological membranes. researchgate.netmdpi.com This method provides insights into the location, orientation, and dynamic behavior of a molecule within the lipid bilayer. researchgate.netccmb.res.in The principle relies on using fluorescent probes whose spectral properties (e.g., emission intensity, wavelength maximum) are sensitive to the polarity of their environment. ccmb.res.in
When studying drug-membrane interactions, changes in the fluorescence of a probe can indicate how a drug molecule like this compound partitions into and moves within the membrane. mdpi.com For instance, a blue shift (a shift to a shorter wavelength) in the emission maximum of a probe often signifies its movement into a more non-polar, or hydrophobic, environment within the membrane. ccmb.res.in
In the context of this compound, fluorescence studies have been employed to investigate its interaction with receptor-rich membrane fragments. researchgate.net These studies often use environmentally sensitive fluorophores that can report on the conformational state of the receptor and the surrounding membrane. researchgate.net For example, the interaction of the fluorophore 1-(5-dimethylaminonaphthalene-1-sulfonamido)ethane 2-trimethylammonium iodide (DNS-chol) with membrane fragments has been shown to be affected by local anesthetics. researchgate.net
The research indicates that local anesthetics, including this compound, can alter the fluorescence properties of such probes, suggesting that they induce conformational changes in the receptor protein. researchgate.net These changes are consistent with the allosteric modulation observed in ligand binding assays, where the binding of this compound to a secondary site influences the primary ligand binding site. researchgate.net The observed fluorescence changes provide physical evidence for the interaction of this compound with the membrane-bound receptor and its influence on the receptor's structure and function. researchgate.net
| Membrane System | Fluorescent Probe | Observed Effect | Interpretation | Reference |
|---|---|---|---|---|
| Receptor-rich membrane fragments from Torpedo electric organ | DNS-chol | Increased affinity of the receptor for the fluorescent probe and cholinergic ligands. | This compound binding induces conformational changes in the receptor, consistent with allosteric modulation. | researchgate.net |
Q & A
Q. How to integrate legacy data on this compound into modern machine-learning frameworks?
- Methodological Answer : Digitize analog records (e.g., spectral prints) via OCR tools and curate using ontologies (BioAssay Ontology). Train ML models (Random Forest, neural networks) on harmonized datasets, excluding outliers identified via Grubbs’ test. Validate predictions with orthogonal experimental assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
